

Technical Comparison Guide: 1-(3-Chlorophenyl)guanidine Nitrate vs. mCPBG

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)guanidine nitrate
CAS No.:	38647-81-3
Cat. No.:	B3036630

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Executive Summary

This guide provides a technical comparison between **1-(3-Chlorophenyl)guanidine nitrate** (often abbreviated as mCPG or referred to by the code MD-354 in literature) and mCPBG (1-(3-Chlorophenyl)biguanide).

While both compounds share the 3-chlorophenyl pharmacophore, they exhibit distinct pharmacological profiles at their primary target, the 5-HT₃ receptor:

- mCPBG is the industry "gold standard" full agonist with high affinity ().
- 1-(3-Chlorophenyl)guanidine is a partial agonist with significantly lower affinity ().

Key Takeaway: Researchers requiring maximal receptor activation and tight binding should utilize mCPBG. 1-(3-Chlorophenyl)guanidine is primarily useful in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the biguanide tail for optimal receptor locking or when studying partial agonism.

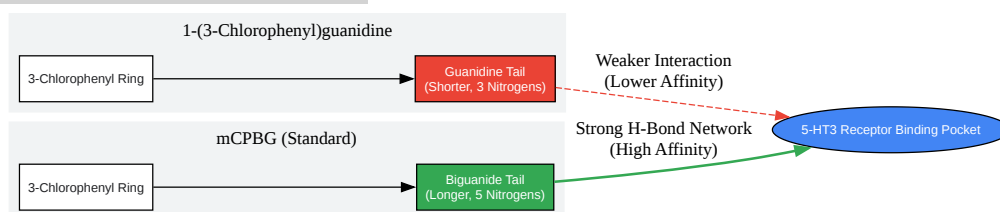
Chemical & Physical Profile

The primary structural difference lies in the chain length and nitrogen content of the cationic tail. This "tail" is critical for anchoring the ligand inside the ligand-binding domain (LBD) of the 5-HT3 receptor.

Feature	1-(3-Chlorophenyl)guanidine Nitrate	mCPBG (1-(3-Chlorophenyl)biguanide)
Active Moiety	1-(3-Chlorophenyl)guanidine	1-(3-Chlorophenyl)biguanide
Common Code	mCPG / MD-354	mCPBG
Core Structure	Phenyl ring + Guanidine group	Phenyl ring + Biguanide group
Tail Composition		
LogP (Apparent)	-0.64 (More Hydrophilic)	-0.38 (More Lipophilic)
Salt Form Impact	Nitrate salt provides stability; dissociates to active cation in buffer.	Typically supplied as HCl; dissociates to active cation.

Structural Visualization (Graphviz)

Figure 1: The biguanide tail of mCPBG permits deeper penetration and stronger hydrogen bonding.



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Pharmacological Performance Comparison

Binding Affinity ()

The affinity of mCPBG for the 5-HT₃ receptor is approximately 15 to 30 times higher than that of 1-(3-Chlorophenyl)guanidine.

- mCPBG: Exhibits nanomolar to sub-nanomolar affinity.
 - (against
 -).[1]
 - (High affinity state) /
 - (Low affinity state).
- 1-(3-Chlorophenyl)guanidine: Exhibits moderate affinity.
 - .[2]

Functional Efficacy[4]

- mCPBG (Full Agonist): Induces rapid and maximal cation influx (depolarization). It is as efficacious as Serotonin (5-HT) in many preparations and is often used to define the "100% response" ceiling in assays.
- 1-(3-Chlorophenyl)guanidine (Partial Agonist): In functional assays (e.g., vagus nerve depolarization or discrimination tasks), it elicits a sub-maximal response. It can act as a competitive antagonist in the presence of a full agonist like mCPBG or 5-HT.

Selectivity

- mCPBG: Highly selective for 5-HT₃. Low affinity for 5-HT_{1/2} or dopamine receptors.
- 1-(3-Chlorophenyl)guanidine: While selective for 5-HT₃ over many targets, the guanidine core is a common pharmacophore. It has been investigated for interactions with Sigma receptors (though affinity is lower than specific sigma ligands like DTG) and potentially ASICs (Acid-Sensing Ion Channels), requiring tighter controls in complex tissue assays.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine

values for both compounds competing against

-Granisetron or

-mCPBG.

- Membrane Preparation:
 - Use HEK293 cells stably expressing human 5-HT_{3A} receptors.
 - Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
- Incubation:

- Total Binding: 50 µg membrane protein + 0.5 nM
-Granisetron + Vehicle.
- Non-Specific Binding (NSB): Add 10 µM Ondansetron (saturating antagonist).
- Experimental: Add increasing concentrations of **1-(3-Chlorophenyl)guanidine nitrate** (
to
M) or mCPBG (
to
M).
- Equilibrium: Incubate for 60 mins at 25°C.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
- Analysis: Measure radioactivity via liquid scintillation counting.
 - Calculate
using non-linear regression (Sigmoidal dose-response).
 - Convert to
using the Cheng-Prusoff equation:
.

Protocol B: Calcium Influx Assay (Function)

Objective: Differentiate Full vs. Partial Agonism.

- Dye Loading: Load cells (e.g., CHO-K1-5HT3A) with FLIPR Calcium 6 dye for 45 mins at 37°C.
- Baseline: Measure fluorescence for 10 seconds.

- Injection: Inject compounds:
 - mCPBG: Expect sharp, high-amplitude peak (100% control).
 - 1-(3-Chlorophenyl)guanidine: Expect lower amplitude peak (~40-60% of mCPBG max).
- Antagonist Mode (Optional): Pre-incubate with 1-(3-Chlorophenyl)guanidine, then inject 5-HT. If the 5-HT signal is reduced, the guanidine acts as a partial agonist/antagonist.

Workflow Visualization (Graphviz)

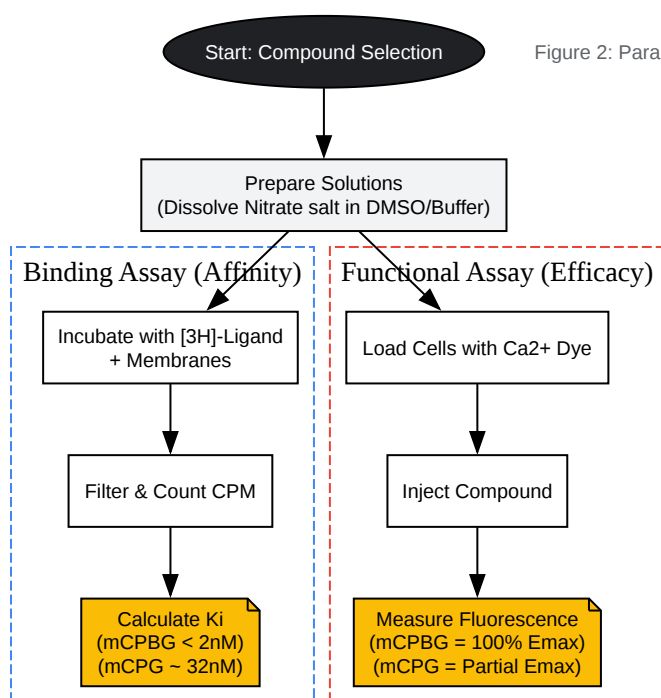


Figure 2: Parallel workflow to distinguish affinity (Ki) from efficacy (Emax).

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Data Summary Table

Parameter	mCPBG (Benchmark)	1-(3- Chlorophenyl)guan idine	Interpretation
Receptor Target	5-HT3	5-HT3	Both bind the same orthosteric site.
Binding Affinity ()	1.5 nM	32 nM	mCPBG binds ~20x tighter.
Action	Full Agonist	Partial Agonist	mCPBG activates the channel more effectively.
Hill Coefficient ()	~2.0 - 2.8	~1.5 - 2.0	Indicates positive cooperativity for both.
Lipophilicity (LogP)	-0.38	-0.64	mCPBG is slightly more lipophilic, aiding CNS penetration.
Use Case	Primary Agonist Control	SAR Studies / Partial Agonism	Use mCPBG for max signal.

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